5-(2-Methoxyphenyl)nicotinonitrile
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Overview
Description
5-(2-Methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The specific structure of this compound includes a methoxyphenyl group attached to the fifth position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)nicotinonitrile can be achieved through several methods. One common approach involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Another method involves the condensation of α,β-unsaturated ketones with malononitrile in the presence of ammonium acetate . This reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(2-Methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent materials and optical sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: The parent compound without the methoxyphenyl group.
2-Aminonicotinonitrile: A derivative with an amino group at the second position.
4-Methoxyphenyl nicotinonitrile: A derivative with a methoxyphenyl group at the fourth position.
Uniqueness
5-(2-Methoxyphenyl)nicotinonitrile is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFQAGBSCKCLNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744950 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267959-36-3 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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